REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([NH:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[O:19][CH3:20])=[O:7].[K].CC(C)([O-])C>CN(C=O)C>[CH3:20][O:19][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][C:9]=1[N:8]1[CH2:2][CH2:3][CH2:4][CH2:5][C:6]1=[O:7])[C:13]([O:15][CH3:16])=[O:14] |f:1.2,^1:20|
|
Name
|
methyl 4-(5-chloro-pentanoyl-amino)-3-methoxy-benzoate
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Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
ClCCCCC(=O)NC1=C(C=C(C(=O)OC)C=C1)OC
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
potassium tert.-butoxide
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
[K].CC(C)([O-])C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2.5 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the mixture is evaporated down i
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down i
|
Type
|
CUSTOM
|
Details
|
and the residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on silica gel (eluting gradient: petroleum ether/ethyl acetate 3:2→0:1)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C(=O)OC)C=CC1N1C(CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |